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Compound of Interest

Compound Name: 3-(3'-Pyridyl)phenylacetic acid

Cat. No.: B1586736 Get Quote

An In-depth Technical Guide to 3-(3'-Pyridyl)phenylacetic Acid: Properties, Synthesis, and

Applications in Drug Discovery

Introduction
3-(3'-Pyridyl)phenylacetic acid is a heterocyclic carboxylic acid that belongs to the broader

class of phenylacetic acid derivatives. These structures are of significant interest to the

pharmaceutical and life sciences industries due to their versatile chemical nature and their

prevalence as core scaffolds in a multitude of biologically active molecules.[1] The

incorporation of a pyridine ring, a common motif in medicinal chemistry, into the phenylacetic

acid framework imparts unique physicochemical properties, influencing factors such as

solubility, basicity, and the capacity for specific hydrogen bonding interactions.[2] This guide,

intended for researchers and drug development professionals, provides a comprehensive

overview of the chemical properties, synthesis, and potential applications of 3-(3'-
Pyridyl)phenylacetic acid, positioning it as a valuable building block for modern therapeutic

design.

Core Chemical and Physical Properties
The fundamental properties of 3-(3'-Pyridyl)phenylacetic acid are summarized below. As a

specialized reagent, extensive experimental data on physical properties like melting point and

solubility are not widely published; however, its core identifiers and calculated properties are

well-established.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1586736?utm_src=pdf-interest
https://www.benchchem.com/product/b1586736?utm_src=pdf-body
https://www.benchchem.com/product/b1586736?utm_src=pdf-body
https://www.mdpi.com/1422-8599/2024/2/M1837
https://pubmed.ncbi.nlm.nih.gov/21612373/
https://www.benchchem.com/product/b1586736?utm_src=pdf-body
https://www.benchchem.com/product/b1586736?utm_src=pdf-body
https://www.benchchem.com/product/b1586736?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source(s)

Chemical Structure See Figure 1 N/A

IUPAC Name
2-(3-(pyridin-3-yl)phenyl)acetic

acid
N/A

CAS Number 597584-62-8 [3]

Molecular Formula C₁₃H₁₁NO₂ [3]

Molecular Weight 213.24 g/mol [3]

Purity (Typical) ≥95% [3]

InChI Key
PYYYKVJJIGKHKH-

UHFFFAOYSA-N
[3]

Figure 1. Chemical Structure of 3-(3'-Pyridyl)phenylacetic acid.

Spectroscopic Profile (Anticipated)
While a publicly available, fully characterized set of spectra for this specific isomer is limited, its

structure allows for a confident prediction of its key spectroscopic features. An experienced

chemist would anticipate the following profile, which is essential for confirming the identity and

purity of a synthesized sample.

¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region

(approx. 7.0-8.8 ppm), showing distinct signals for the protons on both the phenyl and pyridyl

rings. Key signals would include a singlet for the benzylic methylene (-CH₂-) protons,

typically appearing between 3.6-3.8 ppm.[4] The carboxylic acid proton (-COOH) would

present as a broad singlet at the downfield end of the spectrum (>10 ppm), which may be

exchangeable with D₂O.[4] The pyridyl protons will exhibit characteristic splitting patterns,

with the proton at C2 of the pyridine ring often being the most deshielded.[5]

¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon of the

carboxylic acid in the range of 175-180 ppm.[6] The benzylic methylene carbon would

appear around 40-45 ppm. The remaining signals would correspond to the aromatic carbons
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of the two rings, appearing between approximately 120-150 ppm, with the carbon attached to

the nitrogen in the pyridine ring showing a characteristic downfield shift.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a broad absorption

band from approximately 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid

dimer. A strong, sharp carbonyl (C=O) stretching vibration is expected around 1700-1725

cm⁻¹. C=C and C=N stretching vibrations from the aromatic rings would be visible in the

1450-1600 cm⁻¹ region.

Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound

would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z

corresponding to its molecular weight plus a proton (approx. 214.08).[7] A sodium adduct

[M+Na]⁺ might also be observed.

Synthesis and Manufacturing
Modern synthetic strategies provide efficient access to biaryl compounds like 3-(3'-
Pyridyl)phenylacetic acid. The most logical and widely applicable laboratory-scale approach

is a Palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling.[8]

Figure 2. Proposed synthetic workflow via Suzuki coupling.

Protocol: Suzuki Coupling for Synthesis of 3-(3'-
Pyridyl)phenylacetic Acid
This protocol is a representative methodology based on established procedures for similar

Csp²-Csp³ couplings.[8]

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon

or Nitrogen), add Ethyl 3-bromophenylacetate (1.0 eq), Pyridine-3-boronic acid (1.2 eq), a

palladium catalyst such as Palladium(II) acetate (0.02 eq), a suitable phosphine ligand like

SPhos (0.04 eq), and a base such as potassium carbonate (2.5 eq).

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water

(e.g., 4:1 ratio).
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Reaction Execution: Heat the mixture with vigorous stirring to a temperature of 80-100 °C.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed

(typically 4-12 hours).

Workup and Extraction: Cool the reaction to room temperature. Dilute with water and ethyl

acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl

acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and concentrate under reduced pressure.

Purification of Ester: Purify the crude ester intermediate by flash column chromatography on

silica gel.

Hydrolysis: Dissolve the purified ethyl ester in a mixture of ethanol and aqueous sodium

hydroxide (e.g., 2M NaOH). Stir the mixture at room temperature or with gentle heating until

saponification is complete (as monitored by TLC).

Isolation of Acid: Remove the ethanol under reduced pressure. Dilute the remaining aqueous

solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any non-

acidic impurities. Carefully acidify the aqueous layer to pH ~4-5 with cold 1M HCl.

Final Product Collection: Collect the resulting precipitate by vacuum filtration, wash with cold

water, and dry under vacuum to yield the final product, 3-(3'-Pyridyl)phenylacetic acid.

Reactivity and Derivatization Potential
The utility of 3-(3'-Pyridyl)phenylacetic acid in drug development stems from the distinct

reactivity of its functional groups, which allows for systematic chemical modification to explore

structure-activity relationships (SAR).
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Figure 3. Key sites for chemical derivatization.
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Carboxylic Acid Group: This is the most versatile handle for derivatization. It can be readily

converted to esters, amides, or acid chlorides. Amidation is particularly important in

medicinal chemistry for introducing new interaction points for biological targets and

modulating pharmacokinetic properties.

Methylene Bridge: The α-protons on the methylene carbon are acidic and can be removed

by a strong base, allowing for alkylation or other functionalization at this position.

Pyridine Nitrogen: The lone pair of electrons on the basic pyridine nitrogen allows for salt

formation with various acids, which is a common strategy to improve the solubility and

crystalline properties of active pharmaceutical ingredients (APIs).[9] It can also undergo N-

oxidation or quaternization to further modify the electronic and steric properties of the

molecule.

Applications in Medicinal Chemistry and Drug
Discovery
The 3-(3'-Pyridyl)phenylacetic acid scaffold is a valuable starting point for the design of

inhibitors for several important enzyme classes.

Scaffold for Cyclooxygenase-2 (COX-2) Inhibitors
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation

management, primarily acting through the inhibition of cyclooxygenase (COX) enzymes.[10]

The discovery of two isoforms, COX-1 (constitutive, gastroprotective) and COX-2 (inducible,

pro-inflammatory), spurred the development of selective COX-2 inhibitors to reduce the

gastrointestinal side effects associated with non-selective NSAIDs.[11][12]

Many potent and selective COX-2 inhibitors, such as Celecoxib, are diaryl heterocycles.[13][14]

The general structure features two aromatic rings fitting into the primary active site and a side

pocket of the COX-2 enzyme. 3-(3'-Pyridyl)phenylacetic acid provides the core biaryl

structure that can be elaborated upon. For example, the carboxylic acid can be used as an

anchor to build a third, COX-2-selective moiety (e.g., a pyrazole ring with a sulfonamide group,

mimicking Celecoxib).[15][16] The pyridyl ring can occupy one of the hydrophobic pockets of

the enzyme active site, while the phenylacetic acid portion can be modified to interact with key

residues like Arg120, similar to traditional NSAIDs.[17]
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Building Block for Other Therapeutic Agents
The versatility of the pyridylacetic acid framework extends beyond COX inhibition. Related

structures have been successfully employed in the development of drugs for other diseases:

Dipeptidyl Peptidase IV (DPP-4) Inhibitors: Derivatives of 3-pyridylacetic acid have been

identified as potent and selective inhibitors of DPP-4, an important target for the treatment of

type-2 diabetes.[18] The carboxylic acid group was shown to form a key salt-bridge

interaction with an arginine residue in the enzyme's active site.[18]

Antibacterial and Anthelmintic Agents: The pyridine ring is a well-known pharmacophore in

anti-infective agents.[2] Novel oxazolidinone derivatives incorporating a 3-pyridyl moiety

have been synthesized and shown to possess significant antibacterial and anthelmintic

activity.[19]

hPPAR Agonists: Phenylacetic acid derivatives have been developed as agonists for human

peroxisome proliferator-activated receptors (hPPARs), which are targets for treating

metabolic disorders like dyslipidemia and insulin resistance.[20]

Safety and Handling
Based on data for structurally related compounds like 4-(4'-Pyridyl)phenylacetic acid, this class

of compounds should be handled with appropriate care in a laboratory setting.[21]

Hazards: May cause skin irritation (H315), serious eye irritation (H319), and may cause

respiratory irritation (H335).[21]

Precautions: Use only in a well-ventilated area or under a chemical fume hood. Wear

protective gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, or vapors.

Wash hands thoroughly after handling.

Conclusion
3-(3'-Pyridyl)phenylacetic acid is a strategically important chemical building block for

researchers in drug discovery and medicinal chemistry. Its combination of a phenylacetic acid

core and a pyridine ring offers multiple points for chemical modification, enabling the synthesis

of diverse compound libraries. Its demonstrated relevance as a scaffold for developing
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selective COX-2 inhibitors and its potential application in other therapeutic areas, such as

metabolic and infectious diseases, underscore its value. The synthetic accessibility and

versatile reactivity of this compound ensure its continued use in the pursuit of novel and

effective therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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